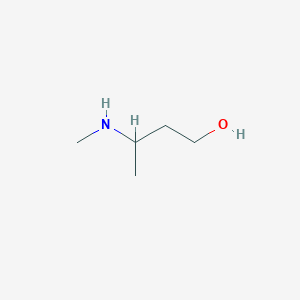

3-(Methylamino)butan-1-ol

Description

Nomenclature and Chemical Classification of 3-(Methylamino)butan-1-ol

A precise understanding of a chemical compound begins with its systematic naming and classification. This section details the standardized nomenclature and identifiers for this compound, as well as its classification based on its functional groups.

IUPAC Name and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each name corresponds to a unique structure. The IUPAC name for the compound is This compound . nih.gov

In addition to its formal IUPAC name, the compound is also known by several synonyms in scientific literature and chemical databases. These include:

3-(Methylamino)-1-butanol nih.gov

1-Butanol (B46404), 3-(methylamino)- echemi.com

γ-(Methylamino)butanol guidechem.com

It is also important to note the existence of its stereoisomers, such as (R)-3-(methylamino)butan-1-ol and (S)-3-(methylamino)butan-1-ol, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. pharmaffiliates.comsimsonpharma.combldpharm.com

CAS Registry Number and Related Identifiers

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance, providing a reliable way to identify them in databases and literature. The CAS Registry Number for this compound is 2704-55-4 . nih.govguidechem.com

Other significant identifiers for this compound are presented in the table below:

| Identifier Type | Value |

| PubChem CID | 12636118 nih.govguidechem.com |

| InChI | InChI=1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3 nih.govguidechem.com |

| InChIKey | HNNZBZKURNBXOO-UHFFFAOYSA-N nih.govguidechem.com |

| Canonical SMILES | CC(CCO)NC nih.govguidechem.com |

| Molecular Formula | C5H13NO nih.govguidechem.com |

Classification as an Amino Alcohol and Functional Group Analysis

This compound is classified as an amino alcohol . cymitquimica.comalfa-chemistry.com This classification is based on the presence of two key functional groups within its molecular structure:

A hydroxyl (-OH) group: This group is characteristic of alcohols and is located at the first carbon position (C1) of the butanol backbone. cymitquimica.com The presence of this hydroxyl group allows the molecule to participate in hydrogen bonding, which influences its solubility in polar solvents. cymitquimica.com

A secondary amine (-NHR) group: Specifically, a methylamino group (-NHCH3) is attached to the third carbon position (C3). cymitquimica.com This amine group imparts basic properties to the molecule and is a site for various chemical reactions. cymitquimica.com

The combination of these two functional groups on an alkane backbone gives this compound its characteristic properties and reactivity. wikipedia.org

Significance in Modern Chemical Science and Research

While specific research on this compound is still emerging, its structural features suggest its potential as a versatile intermediate in organic synthesis. cymitquimica.com The presence of both a nucleophilic amino group and a hydroxyl group that can be derivatized makes it a useful building block for the creation of more complex molecules. cymitquimica.com Its potential to be involved in biological processes and exhibit pharmacological activity is also an area of interest, though this requires further investigation. cymitquimica.com

Overview of Research Trajectories for Amino Alcohols

The broader class of amino alcohols, to which this compound belongs, has been the subject of extensive research. These compounds are recognized as important structural motifs in many biologically active natural products and pharmaceutical agents.

Key research areas for amino alcohols include:

Asymmetric Synthesis: Chiral amino alcohols are widely used as chiral ligands and auxiliaries in asymmetric catalysis. alfa-chemistry.com Their ability to form complexes with metals makes them valuable in creating catalysts for stereoselective reactions.

Medicinal Chemistry: Amino alcohol derivatives have shown a wide range of therapeutic applications. researchgate.net They are investigated for their potential as treatments for various diseases, including malaria, bacterial infections, and cancer. researchgate.net For example, some β-amino alcohols exhibit significant antimalarial and antibacterial activities. researchgate.net

Synthesis of Biologically Active Compounds: Amino alcohols serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. nih.gov Rearrangement reactions of β-amino alcohols, for instance, have been used to create substituted 3-hydroxypiperidines, which are important structural units in many pharmaceuticals. nih.gov

Materials Science: Amino alcohols are used in various industrial applications, such as in the production of emulsifiers and as corrosion inhibitors. alfa-chemistry.com

The ongoing research into the synthesis and application of amino alcohols highlights their importance in both academic and industrial settings, paving the way for the exploration of specific compounds like this compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(methylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNZBZKURNBXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505191 | |

| Record name | 3-(Methylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2704-55-4 | |

| Record name | 3-(Methylamino)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylamino)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylamino Butan 1 Ol and Analogues

Conventional Organic Synthesis Routes

The synthesis of 3-(Methylamino)butan-1-ol, an amino alcohol featuring a butanol scaffold, relies on fundamental principles of organic chemistry. The construction of such molecules involves the strategic formation of the carbon backbone and the stereocontrolled introduction of the requisite functional groups.

General Principles of Amino Alcohol Synthesis

Amino alcohols are a significant class of organic compounds, characterized by the presence of both an amine and an alcohol functional group. The β-amino alcohol motif, in particular, is a key structural component in a wide array of biologically important molecules, including natural products, pharmaceuticals, and chiral auxiliaries used in asymmetric synthesis. diva-portal.orgdiva-portal.orgtkk.fi Their synthesis is a topic of extensive study, with strategies generally falling into several categories.

Historically, many synthetic routes have depended on the derivatization of compounds from the "chiral pool," such as amino acids, to create enantiomerically pure amino alcohols. diva-portal.org This substrate-controlled approach leverages the inherent chirality of the starting material to guide the formation of new stereocenters. tkk.fi More contemporary methods focus on asymmetric synthesis, which introduces chirality into an achiral substrate through the use of chiral catalysts, reagents, or auxiliaries. tkk.fi One of the most direct methods for producing β-amino alcohols is the Sharpless asymmetric aminohydroxylation of alkenes. diva-portal.org Other key strategies include the reduction of α-amino acids, additions of nucleophiles to amino acid-derived aldehydes and ketones, and the opening of epoxides with amine nucleophiles. tkk.fiorganic-chemistry.orgjocpr.com

Strategies for Butanol Backbone Formation

The construction of the four-carbon butanol backbone is a critical first step in the synthesis of butanol derivatives. Industrially, the most common method for producing 1-butanol (B46404) begins with propene, which undergoes a hydroformylation reaction (oxo process) to form butanal. wikipedia.org This aldehyde is then hydrogenated to yield 1-butanol. wikipedia.org

Alternative and emerging strategies leverage biochemical pathways. Bio-butanol has traditionally been produced via the Acetone-Butanol-Ethanol (ABE) fermentation process using various Clostridium species. nih.govuminho.ptoup.com This process is typically biphasic, starting with acidogenesis (production of butyrate (B1204436) and acetate) followed by solventogenesis, where the acids are converted into butanol, acetone, and ethanol (B145695). nih.govuminho.pt Modern metabolic engineering efforts in hosts like Escherichia coli aim to improve butanol titers by manipulating central carbon metabolism, balancing cofactors like NADH, and introducing novel biosynthetic pathways. uminho.ptzju.edu.cn

Another chemical strategy for C4 backbone formation is the aldol (B89426) condensation of two acetaldehyde (B116499) molecules. nih.gov This base-catalyzed reaction forms crotonaldehyde, which can then be reduced to butanal and subsequently to 1-butanol. nih.gov This pathway has been identified as a plausible mechanism for the electrochemical reduction of CO2 to 1-butanol on copper-based catalysts. nih.govresearchgate.net

Introduction of the Methylamino Moiety

Once the butanol backbone is established or a suitable precursor is synthesized, the next crucial step is the introduction of the methylamino group [-NH(CH3)]. This can be achieved through several fundamental reaction types that form a carbon-nitrogen bond.

Reductive Amination Approaches to Amino Alcohols

Reductive amination is a powerful and widely used method for synthesizing amines, including amino alcohols. researchgate.net The process involves the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the target amine. beilstein-journals.org This can be performed as a one-pot reaction.

For the synthesis of amino alcohols, a hydroxy ketone can serve as the starting material. For example, the stereoselective preparation of 1,3-syn-amino alcohols can be achieved through the directed reductive amination of β-hydroxy-ketones. organic-chemistry.org Catalytic systems are central to this approach. Iridium complexes, for instance, have been successfully used to catalyze the reductive amination and transfer hydrogenation of diketones with aromatic amines to produce β- and γ-amino alcohols. rsc.org

In addition to chemical catalysts, biocatalysis offers a green and highly selective alternative. researchgate.net Engineered enzymes, such as imine reductases (IREDs) and amine dehydrogenases (AmDHs), can catalyze the asymmetric reductive amination of keto-alcohols to furnish chiral amino alcohols with high enantiomeric excess and conversion rates. researchgate.netnih.govnih.gov These enzymatic methods operate under mild conditions and offer an environmentally friendly route to these valuable compounds. nih.gov

| Catalyst System | Substrate Type | Product | Key Features |

| Iridium Complexes | Diketones | β- and γ-Amino Alcohols | Utilizes formic acid as a hydrogen donor; proceeds under mild conditions. rsc.org |

| Ti(iOPr)4 / PMHS | β-Hydroxy Ketones | 1,3-syn-Amino Alcohols | Highly stereoselective preparation. organic-chemistry.org |

| Imine Reductases (IREDs) | α-Hydroxymethyl Ketones | Chiral N-substituted 1,2-Amino Alcohols | Excellent enantioselectivity (ee >91-99%); can be used in one-pot sequential reactions. nih.gov |

| Amine Dehydrogenases (AmDHs) | α-Hydroxy Ketones | Chiral Amino Alcohols | High stereoselectivity (ee >99%); uses ammonia (B1221849) as the amino donor. nih.gov |

Alkylation of Amino Alcohol Precursors

Alkylation reactions provide another direct route to N-substituted amino alcohols like this compound. These methods can involve either the alkylation of an amino alcohol with a methylating agent or the alkylation of methylamine (B109427) with a butanol derivative. A prominent sustainable strategy is the "hydrogen borrowing" or "hydrogen autotransfer" catalysis, where an alcohol is used to alkylate an amine. beilstein-journals.orgnih.govuni-bayreuth.de In this process, a transition metal catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then forms an imine with the amine. beilstein-journals.org The captured hydrogen is then used by the catalyst to reduce the imine to the final alkylated amine, with water as the only byproduct. beilstein-journals.org

Another classic and effective method is the aminolysis of epoxides. organic-chemistry.org For instance, a precursor like 1,2-epoxybutane (B156178) can be subjected to a ring-opening reaction using methylamine. This nucleophilic attack, often catalyzed by acids or Lewis acids, typically occurs at the less sterically hindered carbon of the epoxide, leading to the formation of an amino alcohol. organic-chemistry.org Various catalysts, including silica (B1680970) gel and zinc(II) perchlorate, have been shown to facilitate this transformation efficiently under mild or solvent-free conditions. organic-chemistry.org

| Alkylation Method | Reactants | Catalyst/Conditions | Key Features |

| Hydrogen Borrowing Catalysis | Alcohol + Amine | Transition Metal Complexes (e.g., Ir, Cr) | Sustainable, atom-economical reaction with water as the only byproduct. nih.govuni-bayreuth.de |

| Aminolysis of Epoxides | Epoxide + Amine | Zinc(II) perchlorate, Silica gel, or catalyst-free in water | High regioselectivity and stereoselectivity; can be performed under solvent-free or aqueous conditions. organic-chemistry.org |

| Reaction with Alkyl Halides | Amino Alcohol + Alkyl Halide | Base | A classical, stoichiometric method for N-alkylation. nih.gov |

Synthesis from Related Butanol Derivatives

The synthesis of this compound can also commence from other readily available butanol derivatives. A key strategy involves using a butanol molecule that already contains one of the required functional groups or a precursor to it.

One such approach is the nucleophilic ring-opening of an optically pure epoxide, such as (R)-(+)-1,2-epoxybutane. acs.org Reaction with methylamine would open the epoxide ring to form the corresponding (R)-1-(methylamino)butan-2-ol, an isomer of the target compound. To obtain this compound, one would need to start with a different epoxide, such as 3,4-epoxybutan-1-ol, or a butanol derivative with a leaving group at the 3-position.

Alternatively, synthesis can start from a different amino alcohol. For example, a synthetic route to a related compound, 1-Butanol, 2-(((2-chlorophenyl)methyl)amino)-, hydrochloride, (S)-, involves the reaction of 2-amino-1-butanol with (2-chlorophenyl)methyl chloride. ontosight.ai Applying this logic, one could envision a synthesis starting from 3-aminobutan-1-ol, which would then be methylated using an appropriate methylating agent to yield this compound. A specific reported laboratory synthesis of this compound involves a reaction mixture that, after reacting for 16 hours at room temperature, is filtered, and the filtrate is concentrated to obtain the product. chemicalbook.com

Advanced and Stereoselective Synthesis

Enantioselective Synthesis of Chiral Amino Alcohols

The creation of chiral amino alcohols often involves the asymmetric reduction of prochiral ketones. A prominent method utilizes chiral hydride reagents. For instance, chiral hydride agents prepared from lithium aluminum hydride (LAH) and a chiral amino alcohol, such as (S)-4-anilino-3-methylamino-1-butanol, can effectively reduce alkyl phenyl ketones and α,β-unsaturated ketones. researchgate.netchemchart.com This approach yields the corresponding chiral carbinols and allylic alcohols in high chemical and optical yields. researchgate.net The success of this method relies on the chiral environment created by the LAH-amino alcohol complex, which directs the hydride attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer.

Chemoenzymatic Approaches for Enantiopure Intermediates

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the efficiency of chemical reactions, offering a green and effective route to enantiopure molecules. utupub.fi Enzymes, particularly ketoreductases and lipases, are instrumental in this field.

Ketoreductases (KREDs): These enzymes are used for the stereoselective reduction of ketone precursors. A notable application is in the synthesis of nicotine (B1678760), where a ketoreductase enzyme reduces 4-(methylamino)-1-(pyridin-3-yl)butan-1-one to the corresponding alcohol intermediate, 4-(methylamino)-1-(pyridin-3-yl)butan-1-ol, with high enantiomeric excess. google.com This enzymatic step is crucial as it establishes the desired stereocenter, which can be either (R) or (S) depending on the specific enzyme used, ultimately determining the stereochemistry of the final nicotine product. google.com

Lipases: Lipases are widely used for the kinetic resolution of racemic alcohols and their esters. utupub.fi In the synthesis of intermediates for drugs containing a 1-aryl-3-methylaminopropan-1-ol structure, lipases such as Candida antarctica lipase (B570770) B (CALB) and Burkholderia cepacia lipase catalyze the acylation of one enantiomer of a racemic alcohol, leaving the other unreacted and enantiomerically pure. utupub.fi This method is highly effective for producing enantiopure secondary alcohols and β-hydroxy nitriles, which serve as valuable chiral building blocks. utupub.fi

| Enzyme Type | Reaction | Substrate Example | Product Example | Key Advantage |

|---|---|---|---|---|

| Ketoreductase (KRED) | Asymmetric Reduction | 4-(methylamino)-1-(pyridin-3-yl)butan-1-one | (S)-4-(methylamino)-1-(pyridin-3-yl)butan-1-ol | High stereoselectivity, direct formation of desired enantiomer. google.com |

| Lipase (e.g., CALB) | Kinetic Resolution (Acylation) | Racemic secondary alcohols | Enantiopure alcohol and acylated enantiomer | Broad substrate scope, high enantioselectivity. utupub.fi |

Asymmetric Catalysis in this compound Derivatives

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A powerful strategy within this field is the catalytic asymmetric hydrogenation of ketones via dynamic kinetic resolution (DKR). sigmaaldrich.com This method is particularly efficient for converting racemic ketones that can easily racemize under the reaction conditions into a single desired chiral alcohol isomer with high yield and enantioselectivity. sigmaaldrich.com Chiral ruthenium catalysts, such as those containing BINAP ligands, are often employed for the hydrogenation of racemic α-substituted ketones to produce chiral secondary alcohols with two adjacent stereogenic centers. sigmaaldrich.com

Chiral Resolution Techniques

When an enantioselective synthesis is not feasible, racemic mixtures can be separated into their constituent enantiomers through chiral resolution.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as (1S)-(+)-10-camphorsulphonic acid. google.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. google.com Following separation, the pure enantiomer of the amine can be recovered by removing the chiral acid.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique for separating enantiomers. google.com The chiral environment of the column allows for differential interaction with the two enantiomers, causing them to elute at different times, thus enabling their separation and isolation. google.comvulcanchem.com

Chiral Auxiliaries and Chiral Pool Strategies

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. scispace.com After the desired stereocenter has been created, the auxiliary is removed. For example, (R)-(-)-2-(2-isoindolinyl)butan-1-ol can be used as a chiral complexing agent for LAH in the asymmetric reduction of certain ketones. uni-wuppertal.de Similarly, (2R)-2-amino-2-phenylethanol has been employed as a chiral auxiliary in the synthesis of tetrahydro-β-carbolines. rsc.org The auxiliary forces the reaction to proceed from a less sterically hindered face, thereby controlling the stereochemical outcome. rsc.org

Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. (S)-aspartic acid, for example, has been used as a starting point for the synthesis of chiral ligands like (S)-4-anilino-3-methylamino-1-butanol, which is then used in asymmetric reductions. researchgate.net

Synthesis of Related Structural Analogues and Derivatives

The synthesis of structural analogues of this compound is crucial for exploring structure-activity relationships. Methodologies are adapted to accommodate different substitution patterns and functional groups.

(2R)-1-(Methylamino)butan-2-ol: This positional isomer can be synthesized via the stereoselective reduction of a corresponding ketone precursor using chiral catalysts or through enantioselective enzymatic methods. One common route involves the reduction of (2R)-1-(methylamino)butan-2-one with a reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride.

3,3-Dimethyl-1-(methylamino)butan-2-ol: Synthesis of this analogue typically involves the reaction of 3,3-dimethyl-2-butanone with methylamine to form an imine, which is subsequently reduced to the final amino alcohol product using an agent such as sodium borohydride.

3-(Dimethylamino)cyclobutan-1-ol (B1456704): The synthesis of this cyclobutane (B1203170) analogue is commonly achieved through the reductive amination of cyclobutanone (B123998) with dimethylamine, using sodium borohydride as the reducing agent in a solvent like methanol (B129727).

Complex Bedaquiline Analogues: More complex derivatives, such as those developed as analogues of the drug Bedaquiline, incorporate a substituted 4-(methylamino)butan-2-ol (B3052521) core. Their synthesis involves multi-step sequences, including Mannich reactions and LDA-mediated aldol-type additions to construct the carbon skeleton, followed by reductive amination or other nitrogen-introducing steps. mdpi.com

| Analogue/Derivative | Key Synthetic Strategy | Precursors |

|---|---|---|

| (2R)-1-(Methylamino)butan-2-ol | Stereoselective reduction of a ketone. | (2R)-1-(Methylamino)butan-2-one, NaBH₄ |

| 3,3-Dimethyl-1-(methylamino)butan-2-ol | Reductive amination. | 3,3-Dimethyl-2-butanone, Methylamine, NaBH₄ |

| 3-(Dimethylamino)cyclobutan-1-ol | Reductive amination. | Cyclobutanone, Dimethylamine, NaBH₄ |

| Bedaquiline Analogues | Multi-step synthesis (e.g., Mannich reaction, aldol addition). mdpi.com | Various substituted ketones and amines |

Synthesis of Substituted Butanols with Methylamino Groups

The synthesis of butanols featuring a methylamino group can be accomplished through several established organic chemistry routes. A prevalent method is the reductive amination of a ketone precursor with methylamine. For instance, the reaction of 3-methyl-2-butanone (B44728) with methylamine, followed by reduction, yields 3-methyl-2-(methylamino)butan-1-ol. This process typically involves the formation of an imine intermediate which is then reduced using agents like sodium borohydride or lithium aluminum hydride.

Another significant approach involves the reduction of amino acids. A one-step synthesis for optically active (R)-3-aminobutan-1-ol, a key raw material for certain pharmaceuticals, has been developed from (R)-3-aminobutanoic acid using the reducing agent sodium aluminum hydride. This method provides yields ranging from 61-67% with high purity. vcu.edu A more general synthesis of this compound can be achieved by reacting a suitable precursor with methylamine in a solution that is allowed to react for an extended period, such as 16 hours at room temperature, followed by filtration and concentration to obtain the final product. chemicalbook.com

The synthesis of related diamines, such as N,N,N',N'-tetramethyl-1,3-butanediamine (TMBD), also provides insight into forming methylamino groups on a butane (B89635) chain. Methods for TMBD synthesis include the reductive amination of 1,3-diaminobutane using formaldehyde (B43269) and a reducing agent like formic acid or hydrogen over a Raney nickel catalyst.

Table 1: Synthesis of Substituted Butanols with Methylamino Groups

| Product | Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Methyl-2-(methylamino)butan-1-ol | 3-Methyl-2-butanone, Methylamine | Catalyst, Elevated temperatures | - | |

| 3,3-Dimethyl-1-(methylamino)butan-2-ol | 3,3-Dimethyl-2-butanone, Methylamine | Sodium borohydride or Lithium aluminum hydride | - | |

| (R)-3-Aminobutan-1-ol | (R)-3-Aminobutanoic acid | Sodium aluminum hydride, THF | 61-67% | vcu.edu |

| N,N,N',N'-Tetramethyl-1,3-butanediamine | 1,3-Diaminobutane, Formaldehyde | Formic acid (Leuckart conditions) or H₂/Raney Ni | - | |

| 2-(((2-Chlorophenyl)methyl)amino)butan-1-ol | 2-Chlorobenzaldehyde (B119727), 2-Amino-1-butanol | Multi-step: Reductive amination, resolution | - | ontosight.ai |

Synthesis of Cyclobutane-based Amino Alcohols

The construction of cyclobutane rings containing both amino and alcohol functionalities presents unique synthetic challenges due to ring strain. A primary method for creating these structures is the [2+2] cycloaddition reaction. For example, a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized using a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether as the key step. ru.nl This approach allows for the creation of two diversification points for further derivatization. ru.nl Similarly, a photocatalyzed [2+2] cycloaddition of dehydroamino acids with styrene-type olefins provides access to substituted cyclobutane α-amino acid derivatives under mild conditions using an iridium-based catalyst. acs.org

Reductive amination is another effective strategy. The synthesis of 3-(dimethylamino)cyclobutan-1-ol is well-documented via the reductive amination of cyclobutanone with dimethylamine, using sodium borohydride as the reducing agent in a methanol or ethanol solvent. This method is advantageous for its simplicity and mild reaction conditions. The synthesis of cyclobutane serine analogues has also been achieved through a thermal [2+2] cycloaddition involving 2-acylaminoacrylates, which creates a new cyclobutane skeleton that can be converted into amino acid derivatives. unirioja.es

Table 2: Synthesis of Cyclobutane-based Amino Alcohols

| Product/Derivative | Synthetic Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclobutyl amine derivative | [2+2] Cycloaddition | Sulfonyl allene, Boc enamine, MeCN | 43% | ru.nl |

| 3-(Dimethylamino)cyclobutan-1-ol | Reductive Amination | Cyclobutanone, Dimethylamine, NaBH₄, Methanol | High | |

| Cyclobutane α-amino acids | Photocatalyzed [2+2] Cycloaddition | Dehydroamino acids, Styrenes, Iridium photocatalyst | 47-81% | acs.org |

| Cyclobutane serine analogues (c4Ser) | Thermal [2+2] Cycloaddition | 2-Acylaminoacrylates, Ketene diethyl acetal | - | unirioja.es |

Synthesis of Aromatic and Heterocyclic Analogues

The incorporation of aromatic and heterocyclic rings creates analogues of this compound with distinct properties. A notable example is the synthesis of (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, an intermediate for duloxetine. This is achieved via a diastereomeric salt formation using an optically active resolving agent like mandelic acid to separate the enantiomers of the racemic mixture. google.com

Another approach involves the ring-opening of epoxides with aromatic amines. The use of catalysts like cyanuric chloride allows for the efficient synthesis of β-amino alcohols from styrene (B11656) oxide and aniline (B41778) under solvent-free conditions. tandfonline.com This method is highly regioselective, with the amine preferentially attacking the less substituted carbon of the epoxide. tandfonline.com

Multi-step syntheses starting from aromatic aldehydes are also common. For example, 1-Butanol, 2-(((2-chlorophenyl)methyl)amino)-, hydrochloride, (R)- can be synthesized from 2-chlorobenzaldehyde and 2-amino-1-butanol, followed by reduction and resolution steps. ontosight.ai Furthermore, complex heterocyclic systems can be constructed. The synthesis of quinazolinone-fused polycyclic skeletons has been achieved from 2-aminobenzamide (B116534) precursors through an iodine-promoted intramolecular C-H amination. arabjchem.org

Table 3: Synthesis of Aromatic and Heterocyclic Analogues

| Product | Synthetic Method | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol | Chiral Resolution | (RS)-MMAA, (S)-Mandelic acid, 2-Butanol | 94% (based on S-isomer) | google.com |

| β-Amino alcohol (from Styrene oxide) | Epoxide Ring Opening | Styrene oxide, Aniline, Cyanuric chloride (2 mol%) | 98% | tandfonline.com |

| 2-(N,N-Dimethylamino)-2-phenyl butanol | Multi-step Synthesis | Propiophenone, NaCN, Dimethylamine; followed by hydrolysis, esterification, and reduction | 84% | google.com |

| Quinazolinone-fused polycyclics | Intramolecular C-H Amination | 2-Aminobenzamide derivatives, Iodine | - | arabjchem.org |

Process Optimization and Yield Enhancement in Synthesis

Improving the efficiency and yield of amino alcohol synthesis is a critical focus of chemical research. Optimization can be achieved by fine-tuning various reaction parameters, including stoichiometry, temperature, catalysts, and solvent systems.

In the alkylation of 1,3-diaminobutane to produce N,N,N',N'-tetramethyl-1,3-butanediamine, key optimization parameters include using a 4:1 molar ratio of methyl iodide to the diamine, maintaining a temperature of 60–80°C, and selecting a suitable base like sodium hydroxide (B78521) to accelerate the reaction. Catalyst selection and loading are also crucial. In the ring-opening of epoxides with amines, it was found that using just 2 mol% of cyanuric chloride was sufficient to drive the reaction to completion in 15 minutes with a 98% yield. tandfonline.com

Enzymatic cascades represent a powerful tool for high-yield synthesis. Multi-enzyme pathways have been developed for converting L-phenylalanine into enantiomerically pure amino alcohols like (S)-phenylglycinol and (R)-phenylethanolamine, with isolated yields of 81% and 92%, respectively. nih.govacs.org These biocatalytic processes often offer high selectivity and operate under mild conditions. nih.gov

Table 4: Process Optimization and Yield Enhancement Strategies

| Synthetic Goal | Optimization Strategy | Key Parameters/Reagents | Resulting Yield | Reference |

|---|---|---|---|---|

| Synthesis of N,N,N',N'-Tetramethyl-1,3-butanediamine | Parameter Control | 4:1 methyl iodide:diamine ratio, 60-80°C | - | |

| Synthesis of β-amino alcohols via epoxide opening | Catalyst Optimization | 2 mol% Cyanuric chloride, solvent-free | 98% | tandfonline.com |

| Synthesis of (S)-Phenylglycinol | Enzymatic Cascade | Alcohol dehydrogenase, Transaminase, Alanine dehydrogenase | 81% | nih.govacs.org |

| Synthesis of (R)-Phenylethanolamine | Enzymatic Cascade | Alcohol oxidase, Amine dehydrogenase, Formate dehydrogenase | 92% | nih.govacs.org |

| Synthesis of (R)-3-Aminobutan-1-ol | Low-cost Reagents | Sodium aluminum hydride (reducing agent), THF (recyclable) | 61-67% | vcu.edu |

Advanced Analytical Characterization in Research

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-(Methylamino)butan-1-ol. By examining the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the compound's structure.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The key expected signals for this compound would include distinct peaks for the hydroxyl (-OH) and amine (-NH) protons, which are typically broad and their chemical shifts can vary depending on solvent and concentration. The protons on the carbon backbone would appear as multiplets, with their integration values corresponding to the number of protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals would be expected, corresponding to the five carbon atoms in its structure. The chemical shifts are influenced by the electronegativity of the attached oxygen and nitrogen atoms.

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Assignment | Predicted Shift (ppm) | Assignment | Predicted Shift (ppm) |

| CH ₃-CH | ~1.1 (doublet) | C H₃-CH | ~20-25 |

| CH ₃-NH | ~2.4 (singlet) | C H₃-NH | ~30-35 |

| CH-CH ₂-CH₂ | ~1.6 (multiplet) | CH-C H₂-CH₂ | ~35-40 |

| CH -NH | ~2.8-3.0 (multiplet) | C H-NH | ~55-60 |

| CH ₂-OH | ~3.7 (triplet) | C H₂-OH | ~60-65 |

| NH | Variable (broad) | ||

| OH | Variable (broad) |

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In MS, the molecule is ionized and fragmented. The resulting mass-to-charge (m/z) ratio of the molecular ion confirms the molecular weight. The fragmentation pattern provides structural clues. For this compound, common fragmentation pathways would involve the loss of a methyl group, cleavage alpha to the nitrogen atom, or cleavage adjacent to the hydroxyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. The exact mass of this compound (C₅H₁₃NO) is 103.099714038 Da. nih.gov This precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions, a common challenge in the analysis of unknown substances.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would prominently feature characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibration of the secondary amine typically appears in the same region, around 3300–3500 cm⁻¹. C-H stretching vibrations from the alkyl chain are expected just below 3000 cm⁻¹. A vapor-phase IR spectrum is available in spectral databases. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While no specific Raman data for this compound is readily available, it would be particularly useful for observing the non-polar C-C and C-H bonds of the butanol backbone. Raman is generally less sensitive to the highly polar O-H and N-H bonds that dominate the IR spectrum.

Key Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Reference |

| HRMS | Exact Mass [M+H]⁺ | 104.1075 (Calculated for C₅H₁₄NO⁺) | nih.gov |

| IR | O-H stretch | Broad peak, ~3200-3600 cm⁻¹ | nih.gov |

| IR | N-H stretch | Peak, ~3300-3500 cm⁻¹ | nih.gov |

| IR | C-H stretch | Peaks, ~2850-2960 cm⁻¹ | nih.gov |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is indispensable for separating this compound from reaction mixtures, byproducts, or impurities, as well as for resolving its stereoisomers.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for volatile and thermally stable compounds like this compound. nih.gov In this technique, the compound is vaporized and passed through a capillary column, where it is separated from other components of the mixture based on its boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum for definitive identification. nih.gov

HPLC and UPLC are versatile liquid chromatography techniques used for both purity assessment and preparative separation.

Reversed-Phase HPLC: For purity analysis, a reversed-phase HPLC method is often employed. A C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient is a common starting point for amino alcohols. A modifier like formic acid can be added to the mobile phase to improve peak shape and ensure compatibility with a mass spectrometer detector (LC-MS).

Chiral HPLC: Since this compound possesses a chiral center at the third carbon, it can exist as two enantiomers, (R)- and (S)-3-(methylamino)butan-1-ol. Chiral HPLC is essential to separate and quantify these enantiomers. This typically requires a specialized chiral stationary phase (CSP), such as a polysaccharide-based column. The separation of enantiomers is critical in pharmaceutical research, as different enantiomers can have vastly different biological activities.

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity

The determination of enantiomeric purity is critical in chemical research and development, as enantiomers of a chiral compound can exhibit different biological activities. Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC), such as faster analysis times, higher efficiency, and reduced use of toxic organic solvents. chromatographyonline.comnih.gov The technique utilizes a mobile phase composed of supercritical carbon dioxide, often with a small percentage of an organic modifier like an alcohol, and a chiral stationary phase (CSP) to achieve separation. phenomenex.comnih.gov

The core of the separation lies in the differential interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used due to their broad applicability and excellent chiral recognition capabilities for a diverse range of compounds. chromatographyonline.comphenomenex.com The selection of the appropriate CSP and the optimization of the mobile phase composition are crucial steps in developing a successful enantioselective SFC method. nih.govnih.gov

For an amino alcohol like this compound, a direct approach using a suitable CSP is the most common strategy. chromatographyonline.com In cases where direct separation is challenging, an indirect approach may be used, which involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on an achiral column. chromatographyonline.com However, the direct method is generally preferred to avoid potential issues with the derivatization reaction. chromatographyonline.com

A practical example illustrating the methodology can be found in the analysis of the structurally similar compound, (R)-3-aminobutan-1-ol. In a reported synthesis, its optical purity was confirmed by chiral SFC. vcu.edu The analysis involved derivatizing the amino alcohol with benzyl (B1604629) chloroformate. vcu.edu The resulting derivative was then analyzed on a ChiralPak IB-N5 column, which is a cellulose-based CSP. vcu.edu This approach highlights a common strategy for enhancing the chromatographic behavior and enantioselectivity of small polar molecules like amino alcohols.

The development of an SFC method for this compound would involve screening various polysaccharide-based CSPs and mobile phase modifiers (e.g., methanol (B129727), ethanol) to find the optimal conditions for baseline separation of the (R) and (S) enantiomers.

Table 1: Illustrative Chiral SFC Method Parameters for Amino Alcohol Analysis

| Parameter | Value/Condition | Purpose |

| Instrumentation | Supercritical Fluid Chromatograph | Provides the necessary high-pressure CO2 delivery and precise flow control. |

| Column (CSP) | Polysaccharide-based (e.g., ChiralPak, Lux Cellulose/Amylose) | The chiral selector that enables differential interaction with enantiomers. phenomenex.com |

| Mobile Phase | Supercritical CO2 with an alcohol modifier (e.g., Methanol) | CO2 is the primary solvent; the modifier adjusts polarity and improves peak shape. nih.gov |

| Flow Rate | 2-5 mL/min | Higher flow rates than HPLC are possible, leading to faster analysis. chromatographyonline.com |

| Back Pressure | 100-200 bar | Maintains CO2 in a supercritical state, ensuring optimal solvating power. nih.gov |

| Temperature | 30-45 °C | Influences solvent density and interaction kinetics, affecting separation. nih.gov |

| Detection | UV or Mass Spectrometry (MS) | UV is common; MS provides mass information for confirmation. nih.gov |

Elemental Analysis and Purity Determination

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (typically carbon, hydrogen, nitrogen, sulfur) in a chemical compound. It serves as a crucial checkpoint for verifying the identity and purity of a synthesized or isolated substance. The experimentally determined elemental composition is compared with the theoretically calculated values based on the compound's proposed molecular formula. europa.eu A close correlation between the experimental and theoretical data provides strong evidence for the compound's structure and purity.

The most common method for elemental analysis is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen gas (N2)—are collected and quantified. From the masses of these products, the percentage composition of carbon, hydrogen, and nitrogen in the original sample can be calculated.

For this compound, the molecular formula is C5H13NO. nih.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is 103.16 g/mol . nih.govanaxlab.com

Table 2: Theoretical Elemental Composition of this compound (C5H13NO)

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 58.22% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 12.70% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 13.58% |

| Oxygen | O | 15.999 | 1 | 15.999 | 15.51% |

| Total | C5H13NO | - | - | 103.165 | 100.00% |

In a research setting, the purity of a sample of this compound would be assessed by performing elemental analysis and comparing the results to the values in Table 2. An acceptable result is typically within ±0.4% of the theoretical value for each element, which would confirm the absence of significant impurities. In addition to combustion analysis, high-resolution mass spectrometry (HRMS) can also be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which can be used to deduce a unique molecular formula. europa.eu

Theoretical Chemistry and Computational Studies

Molecular Modeling and Conformational Analysis

No specific studies detailing the molecular modeling or comprehensive conformational analysis of 3-(Methylamino)butan-1-ol were identified in the public domain. Such studies would typically involve the exploration of the molecule's potential energy surface to identify stable conformers and the geometric parameters associated with them. This analysis is crucial for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Quantum Chemical Calculations (e.g., DFT Studies)

There is a lack of published research applying quantum chemical methods, such as Density Functional Theory (DFT), specifically to this compound. DFT studies are instrumental in calculating electronic properties like orbital energies, electrostatic potential maps, and spectroscopic parameters, which provide deep insights into the molecule's reactivity and behavior.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

No literature detailing SAR or SPR models for this compound or a closely related series of compounds could be located. SAR studies are essential for drug discovery and development, correlating specific structural features with biological activity. Similarly, SPR modeling helps in understanding how molecular structure dictates physical and chemical properties, which is vital for chemical engineering and material science applications.

In Silico Prediction of Reactivity and Interaction Profiles

While general reactivity can be inferred from the functional groups present in this compound (a secondary amine and a primary alcohol), specific in silico predictions of its reactivity and interaction profiles are not available in dedicated studies. These predictions often rely on the computational data generated from molecular modeling and quantum chemical calculations to forecast how the molecule will interact with other chemical species or biological targets.

Chemical Reactivity and Derivatization in Research Contexts

Reactions of the Hydroxyl Group

The primary alcohol moiety in 3-(Methylamino)butan-1-ol undergoes reactions typical of primary alcohols, including oxidation, esterification, and etherification. These transformations are fundamental for modifying the molecule's properties or for protecting the hydroxyl group during reactions targeting the amine function.

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The oxidation of primary alcohols is a well-established transformation in organic chemistry. quora.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH2Cl2), can selectively oxidize the primary alcohol to the corresponding aldehyde, 3-(methylamino)butanal. quora.com To prevent further oxidation to the carboxylic acid, the aldehyde is often distilled from the reaction mixture as it forms. youtube.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in acidic conditions, will typically oxidize the primary alcohol all the way to the carboxylic acid, yielding 3-(methylamino)butanoic acid. quora.com It is important to note that the secondary amine is also susceptible to oxidation, which may necessitate the use of a protecting group on the nitrogen atom to achieve selective oxidation of the alcohol.

| Oxidizing Agent | Reaction Conditions | Primary Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 3-(Methylamino)butanal |

| Potassium Permanganate (KMnO₄) | Acidic or Basic solution, Heat | 3-(Methylamino)butanoic acid |

| Potassium Dichromate (K₂Cr₂O₇) | Aqueous Sulfuric Acid, Heat | 3-(Methylamino)butanoic acid |

The hydroxyl group can be readily converted into an ester or an ether. These reactions are not only useful for creating derivatives with different physicochemical properties but are also crucial for implementing protecting group strategies in multi-step syntheses.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or one of its derivatives (such as an acid chloride or acid anhydride) under acidic catalysis. youtube.comyoutube.com For example, reacting this compound with acetic anhydride (B1165640) in the presence of a base or an acid catalyst would yield 4-(methylamino)butan-2-yl acetate. This transformation converts the polar hydroxyl group into a less polar ester group, which can protect it from undesired reactions.

Etherification , the conversion of the alcohol to an ether, can be performed under various conditions. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Alkyl substitution of the hydroxyl group leads to ethers. msu.edu This strategy can be used to introduce a variety of alkyl or aryl groups, creating a library of ether derivatives. Ethers are generally stable under many reaction conditions, making them excellent protecting groups for alcohols.

| Reaction Type | Reagent | Product Class | Purpose |

|---|---|---|---|

| Esterification | Acetic Anhydride (Ac₂O) | Ester | Derivative synthesis, Protecting group |

| Esterification | Benzoyl Chloride | Ester (Benzoate) | Derivative synthesis, Protecting group |

| Etherification | Sodium Hydride (NaH) then Benzyl (B1604629) Bromide (BnBr) | Ether (Benzyl ether) | Protecting group |

| Etherification | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Silyl Ether | Protecting group |

Reactions of the Amine Group

The secondary amine in this compound is a nucleophilic and basic center, which dictates its reactivity. It readily participates in alkylation, acylation, and acid-base reactions.

Alkylation of the secondary amine with alkyl halides leads to the formation of a tertiary amine. openstax.org However, this reaction can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to further alkylation to form a quaternary ammonium (B1175870) salt. mnstate.edumsu.edu The reaction of this compound with an alkyl halide like iodomethane (B122720) would yield 3-(dimethylamino)butan-1-ol, which could then react further to form a quaternary ammonium salt. openstax.org To achieve selective mono-alkylation, specialized methods may be required, such as forming a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN) to protect and activate the amine group. organic-chemistry.org

Acylation is the reaction of the amine with an acid chloride or anhydride to form an amide. openstax.orglibretexts.org This reaction is generally high-yielding and clean, as the resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation. openstax.org For instance, treatment of this compound with acetyl chloride in the presence of a base would yield N-(4-hydroxybutan-2-yl)-N-methylacetamide. The resulting amide is stable and can serve as a protecting group for the amine.

As a base, the secondary amine group readily reacts with acids to form ammonium salts. mnstate.edu This is a simple protonation of the nitrogen's lone pair. For example, reacting this compound with hydrochloric acid (HCl) results in the formation of this compound hydrochloride.

The formation of salts has significant implications in research and pharmaceutical development:

Improved Solubility and Stability: Salts are often crystalline solids with higher melting points and improved stability compared to the free base. Their solubility in aqueous solutions is also typically enhanced, which is advantageous for various applications.

Purification: The ability to form crystalline salts is frequently exploited for the purification of compounds. Recrystallization of the salt can effectively remove impurities.

Chiral Resolution: For chiral amines, salt formation with a chiral acid (a resolving agent) can be used to separate enantiomers, as the resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Cyclization and Ring Formation Reactions

The presence of both a nucleophilic amine and a hydroxyl group within the same molecule allows for the possibility of intramolecular cyclization reactions to form heterocyclic rings. In this compound, the nitrogen and oxygen atoms are separated by a four-carbon chain, which is suitable for the formation of a six-membered ring.

A plausible synthetic route would involve converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate. Treatment of this compound with tosyl chloride in the presence of a base like pyridine (B92270) would form a tosylate ester. The subsequent intramolecular SN2 reaction, where the amine acts as the nucleophile, would displace the tosylate group, leading to the formation of a substituted six-membered heterocycle, specifically a tetrahydro-1,3-oxazine derivative (e.g., 2,4-dimethyl-tetrahydro-2H-1,2-oxazine). While specific examples for this exact molecule are not prevalent in general literature, this type of intramolecular cyclization is a fundamental strategy in heterocyclic chemistry. researchgate.net

Formation of Complex Molecular Architectures Using this compound as a Building Block

This compound serves as a versatile bifunctional building block in organic synthesis, enabling the construction of a variety of complex molecular architectures. Its hydroxyl and secondary amine functionalities provide two reactive centers that can participate in a range of chemical transformations. This allows for its incorporation into diverse molecular scaffolds, particularly heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The inherent chirality of this compound also makes it a valuable synthon for the enantioselective synthesis of complex targets.

Researchers have utilized this compound and its derivatives in multi-step synthetic sequences to access intricate molecular frameworks. A key application lies in its role as a precursor to chiral intermediates for the synthesis of active pharmaceutical ingredients (APIs). For instance, structurally similar amino alcohols are crucial components in the synthesis of several modern drugs. The synthesis of (R)-3-aminobutan-1-ol, a related chiral amino alcohol, is a critical step in the production of the HIV integrase inhibitor Dolutegravir. Similarly, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a key intermediate in the synthesis of the antidepressant Duloxetine. These examples highlight the importance of the 1,3-amino alcohol motif, present in this compound, as a valuable structural unit in the development of complex, biologically active molecules.

One of the primary applications of this compound as a building block is in the synthesis of substituted pyrrolidines. The pyrrolidine (B122466) ring is a common scaffold in many natural products and pharmaceuticals. The formation of this five-membered heterocyclic ring can be achieved through intramolecular cyclization of appropriately functionalized derivatives of this compound.

The general strategy involves the conversion of the primary alcohol of this compound into a suitable leaving group, followed by intramolecular nucleophilic attack by the secondary amine. This process, often proceeding through an SN2 mechanism, results in the formation of a new carbon-nitrogen bond and the closure of the pyrrolidine ring. The stereochemistry at the chiral center of the starting material can be effectively transferred to the final product, allowing for the synthesis of enantiomerically enriched pyrrolidines.

The following table summarizes a representative transformation of a this compound derivative into a substituted pyrrolidine, showcasing its utility as a synthetic building block.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Key Transformation |

|---|---|---|---|---|

| (R)-4-(methylamino)pentan-1-ol | 1. TsCl, Pyridine 2. K2CO3, DMF, heat | (R)-1,3-dimethylpyrrolidine | Data not available in provided search results | Intramolecular cyclization |

This table is illustrative and based on general synthetic principles for the cyclization of amino alcohols. Specific yield and reaction conditions would be dependent on the actual experimental setup, which is not detailed in the provided search results.

The versatility of this compound as a building block extends beyond the synthesis of simple pyrrolidines. By employing multi-component reactions or sequential transformations, more complex and densely functionalized molecular architectures can be assembled. For example, the secondary amine can be engaged in reactions such as reductive aminations or couplings, while the hydroxyl group can be used to introduce other functionalities or to tether the molecule to a solid support for combinatorial synthesis.

The strategic application of this compound allows for the efficient construction of molecular complexity from a simple, readily available starting material. Its bifunctional nature and inherent chirality make it a valuable tool for synthetic chemists aiming to build sophisticated molecular structures with potential applications in various fields of chemical research.

Applications of 3 Methylamino Butan 1 Ol in Advanced Chemical Synthesis

Role as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.orgresearchgate.net This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. sigmaaldrich.com Chiral amino alcohols are a well-established class of compounds used as ligands in metal-catalyzed asymmetric reactions, such as the reduction of ketones. mdpi.comrsc.org

While the broader class of amino alcohols is widely used for these purposes, literature specifically detailing the application of 3-(Methylamino)butan-1-ol as a chiral auxiliary or ligand is limited. Research has been published on the use of structurally related, more complex derivatives, such as (S)-4-anilino-3-methylamino-1-butanol, which, when combined with lithium aluminum hydride, creates a chiral hydride reagent for the asymmetric reduction of ketones. chemchart.com However, direct studies employing this compound for this purpose are not prominent in the reviewed literature.

Precursor for Pharmacologically Active Compounds and Intermediates

The structural motif of γ-amino alcohols is a key feature in many biologically active molecules and serves as a critical intermediate in the synthesis of various pharmaceuticals. nih.gov

Gamma-amino alcohols are recognized as important synthetic intermediates for a variety of drugs, including antidepressants. nih.gov For example, the synthesis of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), involves the intermediate 3-methylamino-1-phenyl-1-propanol. google.com Similarly, analogues of the antidepressant citalopram (B1669093) have been synthesized from precursors like 1-(4-fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile. nih.gov Although this compound belongs to this same structural class of γ-amino alcohols, specific research documenting its direct use as a key intermediate in the synthesis of currently marketed antidepressant drugs was not identified in the available literature.

The development of drugs for Alzheimer's disease is a complex field of research, with strategies often targeting the inhibition of acetylcholinesterase (AChE) or the processing of amyloid precursor protein. nih.govmdpi.com The synthesis of these therapeutic candidates involves a wide array of chemical precursors. However, based on a review of available scientific literature, there is no specific information linking this compound as a precursor or intermediate in the synthesis of anti-Alzheimer's medicine candidates.

In the field of oncology, diverse molecular structures are investigated for their potential as anti-cancer agents. Despite the broad scope of this research, a search of scientific databases and literature did not yield any information on the application of this compound in oncology research or in the synthesis of structures related to NSC 689861.

In the synthesis of modern antiviral drugs, specific chiral intermediates are often required to ensure the correct stereochemistry for biological activity. A prominent example is the HIV integrase inhibitor, Dolutegravir. The synthesis of Dolutegravir relies on a key chiral intermediate, (R)-3-aminobutan-1-ol. derpharmachemica.comvcu.edueurekaselect.com This compound is a primary amino alcohol (containing an -NH₂ group).

It is crucial to distinguish this precursor from the subject of this article, this compound, which is a secondary amine (containing an -NHCH₃ group). While structurally similar, they are distinct chemical entities. A review of the literature, including patents and process development reports, did not indicate the use of this compound in the synthesis of Dolutegravir or its known analogues. researchgate.netgoogle.com

Applications in Material Science and Polymer Chemistry

Amino alcohols can be utilized in material science and polymer chemistry for various purposes, such as acting as monomers, cross-linking agents, or functional additives. For instance, the related compound 3-methylamino-1-propanol is used to redisperse compacted solids for analysis. fishersci.ca However, a thorough search of the literature revealed no specific applications or research detailing the use of this compound in the fields of material science or polymer chemistry.

Use in Catalysis and Biocatalysis Research

This compound, a chiral amino alcohol, holds significant potential as a versatile molecule in the fields of catalysis and biocatalysis. Its bifunctional nature, containing both a hydroxyl and a secondary amino group, makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis and as a substrate or product in biocatalytic transformations. Research into structurally similar amino alcohols has demonstrated their efficacy in a variety of catalytic applications, suggesting promising avenues for the utilization of this compound.

In the realm of asymmetric catalysis, chiral β-amino alcohols are widely employed as ligands for metal-catalyzed reactions. These ligands can coordinate with a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The nitrogen and oxygen atoms of the amino alcohol can act as a bidentate ligand, forming a stable chelate complex with the metal. The stereochemistry of the final product is often determined by the steric and electronic properties of the ligand. For instance, derivatives of amino alcohols have been successfully used as ligands in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. While specific studies on this compound as a ligand are not extensively documented, its structural similarity to other effective β-amino alcohol ligands suggests its potential in this area.

The general mechanism for the application of a chiral β-amino alcohol as a ligand in a metal-catalyzed reaction, such as the reduction of a ketone, involves the formation of a chiral metal complex. This complex then interacts with the substrate in a way that favors one pathway of attack, leading to an enantiomerically enriched product. The effectiveness of such a catalyst system is typically evaluated by the conversion rate and the enantiomeric excess (e.e.) of the product.

In biocatalysis, enzymes are utilized to perform chemical transformations. Chiral amino alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. Biocatalytic methods, such as enzymatic resolution and asymmetric synthesis, are increasingly being employed for the production of enantiomerically pure amino alcohols. For example, transaminases have been used for the synthesis of chiral amino alcohols from the corresponding hydroxy ketones. A patent has described an enzymatic process for the preparation of (R)-3-aminobutan-1-ol, a structurally related compound, using a transaminase enzyme. This highlights the potential for developing biocatalytic routes to produce enantiomerically pure forms of this compound.

The following interactive data table summarizes typical results from research on the application of a structurally similar chiral amino alcohol ligand in the asymmetric transfer hydrogenation of a ketone, illustrating the type of data generated in such studies.

| Entry | Catalyst Loading (mol%) | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| 1 | 1 | Acetophenone | 1-Phenylethanol | >99 | 95 (R) |

| 2 | 0.5 | Propiophenone | 1-Phenyl-1-propanol | 98 | 92 (R) |

| 3 | 1 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >99 | 97 (R) |

| 4 | 0.5 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 99 | 94 (R) |

This table is illustrative and based on data for analogous chiral β-amino alcohol ligands to demonstrate the type of research findings in this field.

Further research into this compound could focus on its synthesis in enantiomerically pure forms and its subsequent application as a chiral ligand in a variety of asymmetric reactions. Additionally, exploring its potential as a substrate or product in novel biocatalytic systems could open up new avenues for the green synthesis of valuable chiral compounds.

Biochemical Research and Biological Activity Studies

Enzymatic Activity and Metabolic Pathway Investigations

The enzymatic synthesis and metabolic fate of amino alcohols are critical to understanding their biological roles. While specific enzymes that act on 3-(Methylamino)butan-1-ol have not been extensively characterized, general enzymatic pathways for the synthesis and metabolism of similar compounds have been established.

Chiral amino alcohols are valuable building blocks in the synthesis of pharmaceuticals, and enzymatic methods are often employed to produce them with high stereoselectivity. nih.govnih.gov Enzymes such as transaminases, lyases, and monoamine oxidases are used in the synthesis of chiral amino alcohols. nih.gov Engineered amine dehydrogenases have also been developed for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols. frontiersin.org These enzymatic approaches offer advantages over traditional chemical synthesis, which can be multi-step and difficult to control stereochemically. nih.gov

The metabolism of N-methylated compounds is an important area of research. N-methylation can be a critical step in the metabolic activation of various compounds, including some carcinogens. nih.govpnas.orgepa.gov Amine N-methyltransferases are enzymes that catalyze the S-adenosylmethionine-dependent N-methylation of primary amines. nih.govpnas.org It is plausible that this compound, being a secondary amine, could be a substrate for or a product of enzymatic N-methylation or demethylation reactions. The N-methyl group can influence the metabolic activity and biological properties of molecules. rsc.org

The metabolic pathways of methylated amines are also relevant in marine ecosystems, where they play roles in carbon and nitrogen biogeochemical cycles. nih.gov While this is a different context, it highlights the existence of diverse enzymatic systems for processing methylated amines.

| Enzyme Class | Potential Role in Relation to this compound | General Function |

| Transaminases | Potential involvement in the synthesis of the amino alcohol backbone. | Transfer of an amino group from a donor molecule to an acceptor molecule. |

| Amine Dehydrogenases | Could be engineered for the stereoselective synthesis of this compound. | Catalyze the reductive amination of ketones to form amines. |

| Amine N-methyltransferases | May be involved in the methylation or demethylation of the amino group. | Catalyze the transfer of a methyl group to an amine. |

Interactions with Biological Systems and Pharmacological Activity Hypotheses

Amino alcohols are a class of compounds known for their diverse pharmacological activities. alfa-chemistry.comresearchgate.net Many biologically active molecules and pharmaceuticals contain the amino alcohol structural motif. researchgate.netnih.gov

The structural similarity of this compound to certain neurotransmitters and neuromodulators suggests a potential for interaction with the nervous system. Amines and alcohols can both have significant effects on neurotransmitter systems. nih.govaccessmedicinenetwork.comscripps.edu Psychoactive drugs, many of which are amines, often exert their effects by altering brain chemistry, acting as either agonists or antagonists of neurotransmitter receptors. libretexts.org

Alcohols are known to affect multiple neurotransmitter systems, including GABA, glutamate (B1630785), dopamine, and serotonin (B10506). nih.govscripps.edu They can enhance inhibitory neurotransmission and decrease excitatory neurotransmission. nih.gov Given that this compound possesses both an amino and a hydroxyl group, it is conceivable that it could modulate the activity of various neurotransmitter systems. Amino acid neurotransmitters, such as glutamate and GABA, are fundamental to excitatory and inhibitory processes in the nervous system. tmc.edu

The potential antioxidant properties of this compound are another area of interest. Some amino acids, which are structurally related to amino alcohols, have been shown to possess antioxidant activity. tandfonline.comnih.gov For example, tryptophan, methionine, and cysteine are known to have strong antioxidative properties. nih.gov The antioxidant capacity of these molecules is often attributed to the presence of electron-rich groups that can scavenge free radicals. nih.gov

Studies on other amino alcohols have indicated that they may be involved in processes that generate or are affected by reactive oxygen species. For instance, the cytotoxicity of some amino alcohols was found to decrease in the presence of vitamin E, an antioxidant, suggesting the involvement of oxidative stress in their mechanism of toxicity. nih.gov

A number of studies have investigated the cytotoxic effects of various amino alcohol derivatives against cancer cell lines. mdpi.comnih.govresearchgate.netnih.gov These studies provide a rationale for screening compounds like this compound for potential anticancer activity.

For example, derivatives of eugenol, a phenylpropanoid, which were modified to contain a β-amino alcohol moiety, showed enhanced cytotoxic activity against gastric (AGS) and lung (A549) cancer cell lines. mdpi.comnih.gov Some of these compounds were found to induce apoptosis, a form of programmed cell death. mdpi.comnih.gov Another study reported the synthesis of β-amino alcohols with an N-anthranyl group that exhibited cytotoxic activity against five human cancer cell lines. nih.gov

The cytotoxicity of amino alcohols has also been evaluated in rat hepatoma-derived Fa32 cells, with observed NI50 values ranging from 3mM to 30mM. nih.gov The chemical structure, such as the position of the hydroxyl group and the presence of additional functional groups, was found to influence the cytotoxic potential. nih.gov Anthracycline anticancer drugs, which contain an amino sugar moiety, are another example of biologically active compounds with a structure related to amino alcohols. pnas.org

| Related Compound Class | Cancer Cell Lines Tested | Observed Effect |

| Eugenol β-amino alcohol derivatives | AGS (gastric), A549 (lung) | Enhanced cytotoxic activity, induction of apoptosis. mdpi.comnih.gov |

| N-anthranyl β-amino alcohols | Five human cancer cell lines | Potential anticancer activity. nih.gov |

| Various amino alcohols | Fa32 (rat hepatoma) | Cytotoxicity with NI50 values in the millimolar range. nih.gov |

Toxicological and Safety Studies (for related compounds/analogs)

Studies on the cytotoxicity of various amino alcohols in rat hepatoma cells have shown that their toxicity can be influenced by factors such as glutathione (B108866) levels. nih.gov Depletion of glutathione, an important intracellular antioxidant, increased the cytotoxicity of most of the tested amino alcohols, suggesting that these compounds may interact with glutathione either directly or indirectly through the generation of oxygen free radicals. nih.gov

The liver is a primary site for the metabolism of foreign compounds, and exposure to certain chemicals can lead to liver toxicity. mdpi.com It is important to consider that the metabolic activation of some compounds can lead to the formation of toxic metabolites.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of enantiomerically pure 3-(methylamino)butan-1-ol is of considerable industrial importance. Traditional methods have often relied on multi-step processes, the use of expensive and unsustainable catalysts like ruthenium, or chiral resolution strategies that are inherently limited to a maximum theoretical yield of 50%. vcu.edugoogle.com Future research is geared towards developing more efficient, cost-effective, and environmentally benign synthetic methodologies.

A highly promising avenue is the application of biocatalysis. The use of transaminase enzymes for the asymmetric synthesis of (R)-3-amino-1-butanol from 4-hydroxybutan-2-one represents a significant step towards "green" chemistry. google.comnih.gov This enzymatic process is often a single-step conversion that is both highly selective and environmentally friendly. google.com Future work in this area could focus on:

Enzyme Engineering: Discovering or engineering novel transaminases with improved stability, substrate tolerance, and catalytic efficiency.

Process Optimization: Developing advanced strategies, such as substrate fed-batch systems, to overcome substrate inhibition and maximize product yield, with studies showing the potential to reach yields of 29.6 g/L with an enantiomeric excess of 99.9%. nih.govresearchgate.net

Alternative Biocatalysts: Exploring other classes of enzymes or whole-cell systems for alternative green synthetic pathways.

Alongside biocatalysis, research into novel chemo-catalytic routes continues. This includes the development of more efficient asymmetric reduction and amination reactions that utilize earth-abundant metal catalysts or organocatalysts, minimizing reliance on expensive and toxic heavy metals. google.com

| Synthetic Strategy | Key Features | Areas for Future Improvement | Potential Impact |

|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step processes, use of metal catalysts (e.g., Ruthenium), chiral resolution. vcu.edugoogle.com | Reduce step count, replace expensive/toxic catalysts, improve resolution efficiency. | Cost reduction, reduced environmental footprint. |